diethyl 2-allyl-2-(sec-butyl)malonate
Description
Diethyl 2-allyl-2-(sec-butyl)malonate is a malonate ester derivative characterized by two distinct substituents: an allyl group (CH₂=CHCH₂–) and a sec-butyl group (CH(CH₂CH₃)CH₂–) at the central carbon of the malonate backbone. Its molecular formula is C₁₄H₂₂O₅, with a molecular weight of 270.32 g/mol (derived from similar structures in ). This compound is primarily utilized in organic synthesis as a precursor for catalytic transformations, such as ring-closing metathesis (RCM) and cyclization reactions, due to its ability to participate in olefin and alkyne activation processes .
The allyl group provides π-bond reactivity for cross-metathesis or cycloaddition, while the branched sec-butyl group introduces steric bulk, influencing reaction selectivity and transition-state geometries . For example, in gold-catalyzed cyclizations, sterically demanding substituents like sec-butyl enhance selectivity for five-membered ring formation over larger rings .
Properties
CAS No. |
59726-41-9 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
diethyl 2-butan-2-yl-2-prop-2-enylpropanedioate |
InChI |
InChI=1S/C14H24O4/c1-6-10-14(11(5)7-2,12(15)17-8-3)13(16)18-9-4/h6,11H,1,7-10H2,2-5H3 |
InChI Key |
ZNYGTDDZIDSICN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
diethyl 2-allyl-2-(sec-butyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide (NaOEt) to form a resonance-stabilized enolate ion.
Alkylation: The enolate ion undergoes alkylation with allyl bromide and sec-butyl bromide in a sequential manner.
Industrial Production Methods
Industrial production of diethyl allyl(sec-butyl)malonate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
diethyl 2-allyl-2-(sec-butyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides.
Hydrolysis and Decarboxylation: Upon heating with aqueous hydrochloric acid, the ester groups undergo hydrolysis followed by decarboxylation to yield substituted carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt), lithium diisopropylamide (LDA)
Alkyl Halides: Allyl bromide, sec-butyl bromide
Acids: Hydrochloric acid (HCl)
Major Products
Substituted Carboxylic Acids: Formed through hydrolysis and decarboxylation.
Dialkylated Malonates: Resulting from further alkylation reactions.
Scientific Research Applications
diethyl 2-allyl-2-(sec-butyl)malonate finds applications in various scientific research fields:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of novel materials and coatings.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of diethyl allyl(sec-butyl)malonate involves its ability to form enolate ions, which can then participate in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and industrial applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogous Compounds
Catalytic Activity and Selectivity
Ring-Closing Metathesis (RCM)
- This compound exhibits moderate RCM reactivity compared to diethyl 2,2-diallylmalonate, which undergoes rapid cyclization due to dual allyl groups (Eq. 1 in ). The sec-butyl group increases steric hindrance, slowing catalyst turnover but improving product purity .
- In contrast, diethyl 2-allyl-2-(prop-2-ynyl)malonate demonstrates superior selectivity (90% for five-membered rings) in gold-catalyzed cyclizations, attributed to the propargyl group's electronic activation (Table 1 in ) .
Ring-Opening Metathesis Polymerization (ROMP)
- Diethyl 2-(2-methylallyl)-2-(3-methylbut-2-enyl)malonate (SI 2 in ) shows slower ROMP kinetics than the target compound, as its bulkier substituents hinder catalyst accessibility. However, this results in higher control over polymer molecular weight distributions .
Steric and Electronic Effects
- Steric Hindrance : The sec-butyl group in this compound provides greater steric shielding than linear alkyl chains (e.g., propyl or butyl), reducing side reactions in crowded catalytic environments .
- Electronic Modulation : Allyl and propargyl substituents enhance electron density at the malonate core, facilitating oxidative additions in transition-metal catalysis. For example, propargyl groups in diethyl 2-allyl-2-(prop-2-ynyl)malonate enable efficient gold(I)-catalyzed cyclizations via π-activation .
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